molecular formula C26H23NO3 B1667166 Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)- CAS No. 166977-24-8

Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-

Cat. No. B1667166
M. Wt: 397.5 g/mol
InChI Key: AZQWAFBHDUNJHM-UHFFFAOYSA-N
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Description

BMS-185411 is a bio-active chemical.

Scientific Research Applications

1. Analytical Method Development

A study by Dimitrova et al. (1995) developed a specific liquid chromatographic method for determining 4-[[(5,6,7,8,8-tetrahydro-5,5,8,8-tetramethyl-2- naphthalenyl)carbonyl]amino]benzoic acid (Am580) in rat plasma. This method is essential for pharmacokinetic studies, demonstrating the compound's broad range of detection and its use in preliminary disposition studies in rats (Dimitrova et al., 1995).

2. Structure-Activity Relationships

Kagechika et al. (1989) explored the conformation of aromatic amides with retinoidal activity, focusing on the importance of trans-amide structure for the activity. Their study of N-Methylation of retinoidal amide compounds, including this benzoic acid derivative, highlighted the significant conformational differences between active and inactive compounds (Kagechika et al., 1989).

3. Polymerization Characteristics

Yokoyama et al. (2005) investigated the polymerization characteristics of (octylamino)benzoic acid dimer phenyl esters, including those related to this benzoic acid derivative. Their study revealed insights into the selectivity between polymerization and cyclization, crucial for developing advanced polymeric materials (Yokoyama et al., 2005).

4. Cancer Chemoprevention and Teratogenic Activity

Flanagan et al. (1987) studied the benzoic acid derivatives of retinoic acid, known as arotinoids, in the context of cancer chemoprevention. Their research provided significant insights into the therapeutic ratios of these compounds compared to all-trans-retinoic acid (Flanagan et al., 1987).

properties

CAS RN

166977-24-8

Product Name

Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C26H23NO3/c1-26(2)15-14-21(17-6-4-3-5-7-17)22-16-19(10-13-23(22)26)24(28)27-20-11-8-18(9-12-20)25(29)30/h3-14,16H,15H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

AZQWAFBHDUNJHM-UHFFFAOYSA-N

SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-185411;  BMS185411;  BMS 185411;  UNII-XD1FZ690NR.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-
Reactant of Route 2
Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-
Reactant of Route 4
Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)-

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